REACTION_CXSMILES
|
[C:1](OCC)(=[O:7])[C:2](OCC)=[O:3].[CH2:11]([O:13][C:14](=[O:21])[CH2:15][S:16][CH2:17][C:18]([O-:20])=[O:19])[CH3:12].O.Cl.[CH3:24][CH2:25]O>>[C:18]([C:17]1[S:16][C:15]([C:14]([O:13][CH2:11][CH3:12])=[O:21])=[C:1]([OH:7])[C:2]=1[OH:3])([O:20][CH2:24][CH3:25])=[O:19]
|
Name
|
|
Quantity
|
6.58 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
thiobisacetate ethyl ester
|
Quantity
|
4.66 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CSCC(=O)[O-])=O
|
Name
|
Na
|
Quantity
|
1.56 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to produce a yellow-orange solution
|
Type
|
CUSTOM
|
Details
|
to produce a white/yellow precipitate
|
Type
|
ADDITION
|
Details
|
this was mixed well for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
with cooling in an ice bath
|
Type
|
FILTRATION
|
Details
|
At this point a cold filtration
|
Type
|
CUSTOM
|
Details
|
to isolate a white solid
|
Reaction Time |
12 d |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC)C=1SC(=C(C1O)O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |